molecular formula C12H16O2 B3057747 2-(4-Methoxyphenyl)pentan-3-one CAS No. 84736-54-9

2-(4-Methoxyphenyl)pentan-3-one

Cat. No. B3057747
CAS RN: 84736-54-9
M. Wt: 192.25 g/mol
InChI Key: DTLQGRAGKDDPQT-UHFFFAOYSA-N
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Description

“2-(4-Methoxyphenyl)pentan-3-one” is a chemical compound . It is also known as "3-Penten-2-one, 4-methyl-" . It is a white to pale yellow crystal .


Synthesis Analysis

The synthesis of similar compounds often involves the Claisen-Schmidt condensation reaction . This reaction involves the reaction of two carbonyl compounds to form a new β-hydroxy carbonyl compound .


Molecular Structure Analysis

The molecular structure of “2-(4-Methoxyphenyl)pentan-3-one” can be analyzed using various spectroscopic methods . For example, the structure of a similar compound, “3-(4-methoxyphenyl)pentane-2,4-dione”, was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .


Chemical Reactions Analysis

The chemical reactions involving “2-(4-Methoxyphenyl)pentan-3-one” can be complex. For instance, a chalcone similar to “2-(4-Methoxyphenyl)pentan-3-one” has been synthesized by the aldol condensation of acetone and p-anisaldehyde (4-methoxybenzaldehyde) under basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methoxyphenyl)pentan-3-one” can be determined using various methods . For example, the properties of a similar compound, “3-Pentanone”, have been studied using thermochemistry data .

Scientific Research Applications

Synthesis Processes

  • Synthesis of Pentan-3-one : Utilizing rhodium complexes and triethylphosphine, carbon monoxide and ethene react in methanol to produce pentan-3-one with high selectivities, demonstrating a method of creating 2-(4-Methoxyphenyl)pentan-3-one derivatives (Robertson et al., 2000).
  • Synthesis of Derivatives : The synthesis of various derivatives, such as 1-dimethylamino-3-(3-methoxyphenyl)-2-methylpentan-3-ol, is achieved through a series of chemical reactions starting from 3-pentanone, highlighting the compound's versatility in chemical synthesis (Fang, 2011).

Structural and Thermal Properties

  • Hydrogen Bond Strength and Vibrational Assignment : Detailed Density Functional Theory (DFT) calculations and spectroscopy data show significant insights into the molecular structure and hydrogen bond strength in derivatives of 2-(4-Methoxyphenyl)pentan-3-one (Zahedi-Tabrizi et al., 2015).
  • Thermal Decomposition Kinetics : Studying the thermal decomposition of compounds like 1,5-bis(4-hydroxy-3-methoxyphenyl)pentan-1,4-dien-3-one provides insights into the stability and kinetic parameters under different conditions, crucial for practical applications (Manikandan et al., 2016).

Biological Activity

  • Synthesis and Biological Activity : Research on compounds like 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, a derivative of 2-(4-Methoxyphenyl)pentan-3-one, provides insights into its structure and potential biological activities, such as fungicidal properties (Wu, 2013).

Photochromic and Fluorophore Applications

  • Photochromic Units and Fluorophores : The synthesis of compounds like 1,3-bicyclo[1.1.1]pentanediyl, which incorporates 2-(4-Methoxyphenyl)pentan-3-one derivatives, has applications in creating photochromic units and fluorophores, indicating potential in optical materials (de Meijere et al., 2007).

Differentiation-Inducing Factors in Cellular Models

  • Effects on Human Leukemia Cells : Research on differentiation-inducing factors related to 2-(4-Methoxyphenyl)pentan-3-one analogues, like DIF-3, indicates their potency as anti-leukemic agents, suggesting applications in cancer research (Kubohara, 1999).

Safety And Hazards

The safety data sheet for a similar compound, “3-Pentanone”, indicates that it is a highly flammable liquid and vapor. It may cause serious eye irritation and may cause respiratory irritation. It may also cause drowsiness or dizziness .

Future Directions

The future directions for the study of “2-(4-Methoxyphenyl)pentan-3-one” could involve further exploration of its synthesis, characterization, and potential applications .

properties

IUPAC Name

2-(4-methoxyphenyl)pentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-12(13)9(2)10-5-7-11(14-3)8-6-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLQGRAGKDDPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515481
Record name 2-(4-Methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)pentan-3-one

CAS RN

84736-54-9
Record name 2-(4-Methoxyphenyl)pentan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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